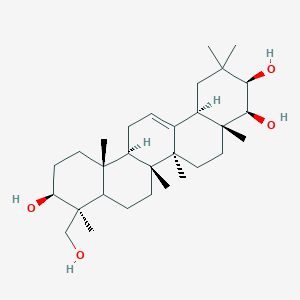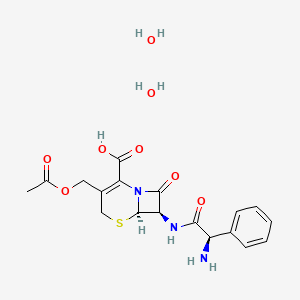
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benz(a)anthracene, which is known for its presence in the environment as a result of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role in environmental chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- typically involves the catalytic hydrogenation of benz(a)anthracene. This process can be carried out using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the trans-dihydrodiol isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar methods involving catalytic hydrogenation can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated benz(a)anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Studied for its potential role in drug development and its effects on human health.
Industry: Used in environmental studies to understand the fate and transformation of PAHs in the environment.
Wirkmechanismus
The biological effects of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- are primarily mediated through its interactions with cellular enzymes and DNA. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts and the activation of signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-3,4-diol, 1,2-dihydro-, trans-: Another dihydrodiol derivative with similar properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its trans-configuration also distinguishes it from other isomers, affecting its chemical and biological properties.
Eigenschaften
CAS-Nummer |
60839-20-5 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H |
InChI-Schlüssel |
YWAOPVBJYIKFQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Synonyme |
1,2-dihydro-1,2-dihydroxybenz(a)anthracene benz(a)anthrene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer benzanthracene-1,2-dihydrodiol, (trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1)](/img/structure/B1202979.png)
![beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)


![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)


